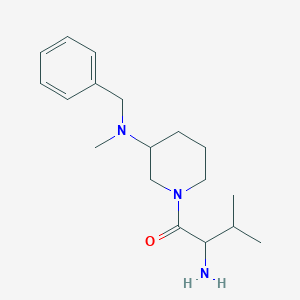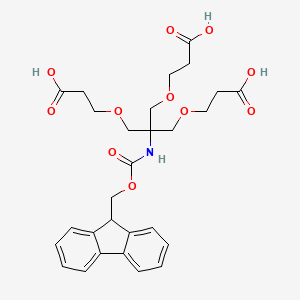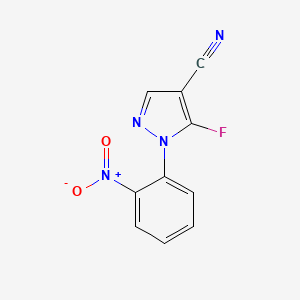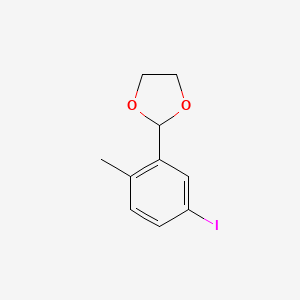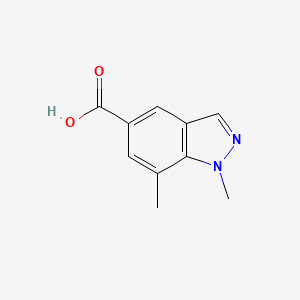
1,7-Dimethyl-1H-indazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Dimethyl-1H-indazole-5-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a fused benzene and pyrazole ring system, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dimethyl-1H-indazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzaldehyde with hydrazine derivatives, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of catalysts such as palladium or copper and may require elevated temperatures and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
1,7-Dimethyl-1H-indazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under conditions that may involve acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
1,7-Dimethyl-1H-indazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and cancer.
Mecanismo De Acción
The mechanism of action of 1,7-Dimethyl-1H-indazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptor activity in neurological pathways .
Comparación Con Compuestos Similares
Similar Compounds
1H-Indazole-5-carboxylic acid: Shares the indazole core but lacks the methyl groups at positions 1 and 7.
2-Methyl-1H-indazole-5-carboxylic acid: Similar structure with a methyl group at position 2 instead of positions 1 and 7.
3-Methyl-1H-indazole-5-carboxylic acid: Methyl group at position 3 instead of positions 1 and 7.
Uniqueness
1,7-Dimethyl-1H-indazole-5-carboxylic acid is unique due to the presence of methyl groups at positions 1 and 7, which can influence its chemical reactivity and biological activity. These structural differences can lead to variations in how the compound interacts with molecular targets and its overall pharmacological profile .
Propiedades
Fórmula molecular |
C10H10N2O2 |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
1,7-dimethylindazole-5-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-7(10(13)14)4-8-5-11-12(2)9(6)8/h3-5H,1-2H3,(H,13,14) |
Clave InChI |
HAXGYYWYARMWJB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1N(N=C2)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(2,6-dioxo-piperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B14779869.png)
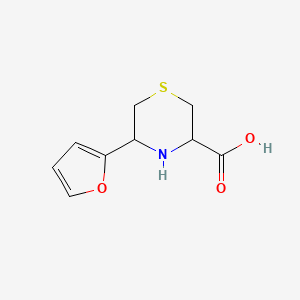
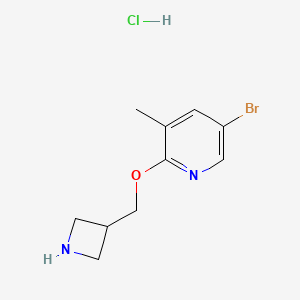
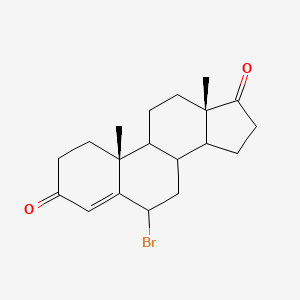
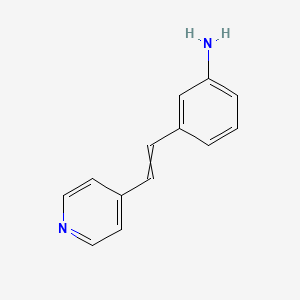
![Tert-butyl 4-[1-(5-chloropyridin-2-yl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B14779896.png)
![2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]-3-methylbutanamide](/img/structure/B14779897.png)
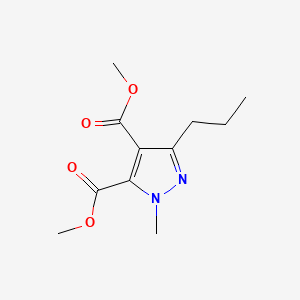
![(2R,3R,4S,5R)-2-{2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14779911.png)
![methyl 2-({1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl}oxy)acetate](/img/structure/B14779916.png)
